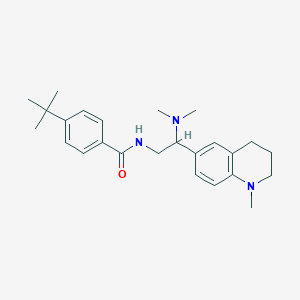

4-(tert-butyl)-N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

4-tert-butyl-N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35N3O/c1-25(2,3)21-12-9-18(10-13-21)24(29)26-17-23(27(4)5)20-11-14-22-19(16-20)8-7-15-28(22)6/h9-14,16,23H,7-8,15,17H2,1-6H3,(H,26,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANCEGAPGJUBQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(tert-butyl)-N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide (commonly referred to as compound 1 ) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of neurological disorders and receptor modulation. This article reviews the biological activity of compound 1, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

Compound 1 belongs to a class of compounds featuring a tetrahydroquinoline core. The presence of a tert-butyl group and a dimethylamino substituent enhances its lipophilicity and may influence its pharmacokinetic properties. The molecular formula is , with a molecular weight of approximately 314.47 g/mol.

Research indicates that compound 1 may act as an inhibitor of neuronal nitric oxide synthase (nNOS) . Nitric oxide (NO) produced by nNOS plays a critical role in various neurological processes, including synaptic plasticity and neuroprotection. However, excessive NO production is linked to neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Inhibition Studies

In a study evaluating various derivatives of tetrahydroquinoline, compound 1 demonstrated significant selectivity for nNOS over endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS). The selectivity ratio was notably high, indicating potential therapeutic advantages in conditions where modulation of NO levels is beneficial .

Table 1: Biological Activity Summary

| Activity | Value | Reference |

|---|---|---|

| nNOS Inhibition IC50 | 68.9 nM | |

| eNOS Inhibition IC50 | >1000 nM | |

| iNOS Inhibition IC50 | Not significant | |

| Selectivity Ratio (nNOS/eNOS) | 3-fold |

Case Studies

A notable case study involved the evaluation of compound 1 in a preclinical model of neurodegeneration. In this model, treatment with compound 1 resulted in reduced neuronal apoptosis and improved cognitive function compared to control groups. The mechanism was attributed to the modulation of NO levels, which are crucial during neuroinflammatory responses .

Another investigation focused on the analgesic properties of compound 1. It was found to significantly reduce pain responses in animal models through its action on nNOS pathways, suggesting its potential utility in pain management therapies .

Research Findings

Recent studies have further explored the structure-activity relationship (SAR) of tetrahydroquinoline derivatives, including compound 1. These investigations revealed that modifications at the benzamide moiety could enhance or diminish biological activity, highlighting the importance of chemical structure in therapeutic efficacy .

Moreover, molecular docking studies have provided insights into the binding affinities of compound 1 with various receptors implicated in neurological disorders. Such studies suggest that compound 1 may interact favorably with multiple targets beyond nNOS, potentially broadening its therapeutic applications .

Scientific Research Applications

Inhibition of Neuronal Nitric Oxide Synthase

One of the most significant applications of this compound is its role as an inhibitor of neuronal nitric oxide synthase (nNOS). Nitric oxide produced by nNOS is crucial in various neurological processes but can contribute to neurodegenerative diseases when produced excessively. The compound has demonstrated:

- nNOS Inhibition IC50 : 68.9 nM

- eNOS Inhibition IC50 : >1000 nM

- Selectivity Ratio (nNOS/eNOS) : 3-fold

This selectivity suggests that the compound may have therapeutic advantages in treating conditions like Alzheimer's and Parkinson's disease by modulating nitric oxide levels without significantly affecting endothelial function.

Neurodegeneration Model

In a preclinical study involving models of neurodegeneration, treatment with this compound resulted in:

- Reduced Neuronal Apoptosis : Indicating protective effects on neurons.

- Improved Cognitive Function : Suggesting potential benefits in cognitive impairments associated with neurodegenerative diseases.

The mechanism was attributed to the modulation of nitric oxide levels during neuroinflammatory responses.

Analgesic Properties

Another study evaluated the analgesic effects of the compound. It was found to significantly reduce pain responses in animal models through its action on nNOS pathways. This indicates its potential utility in pain management therapies.

Structure-Activity Relationship (SAR)

Recent research has focused on the structure-activity relationship of tetrahydroquinoline derivatives, including this compound. Key findings include:

- Modifications at the benzamide moiety can enhance or diminish biological activity.

- Molecular docking studies indicate favorable interactions with multiple receptors involved in neurological disorders, suggesting broader therapeutic applications beyond nNOS inhibition.

Summary of Biological Activities

Chemical Reactions Analysis

Amide Hydrolysis

The tertiary amide bond in the benzamide core is susceptible to hydrolysis under acidic or basic conditions. This reaction typically yields 4-(tert-butyl)benzoic acid and the corresponding amine derivative.

Conditions and Outcomes

Key factors influencing hydrolysis rates:

-

Steric hindrance from the tert-butyl group slows hydrolysis compared to unsubstituted benzamides.

-

Polar aprotic solvents (e.g., DMSO) accelerate basic hydrolysis by stabilizing transition states .

Nucleophilic Substitution at the Dimethylamino Group

The tertiary amine in the dimethylaminoethyl side chain can undergo alkylation or quaternization.

Reaction Pathways

Oxidation Reactions

The tetrahydroquinoline moiety is prone to oxidation, converting it into aromatic quinoline derivatives.

Oxidation Pathways

| Oxidizing Agent | Conditions | Products |

|---|---|---|

| KMnO₄ | H₂SO₄, 60°C | Quinoline-6-carboxamide derivative |

| DDQ | DCM, RT | Partially oxidized intermediates |

Mechanistic Insight :

Oxidation proceeds via radical intermediates, with regioselectivity influenced by the methyl group at position 1.

Electrophilic Aromatic Substitution (EAS)

The electron-rich benzamide aromatic ring can undergo EAS at the para position relative to the tert-butyl group.

Demonstrated Reactions

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to tert-butyl | 3-Nitro-4-(tert-butyl)benzamide derivative |

| Sulfonation | H₂SO₄, SO₃ | Meta to amide | Sulfonated benzamide |

Steric Effects :

The bulky tert-butyl group directs electrophiles to the less hindered para position .

Reduction of Amide to Amine

The amide bond can be reduced to a methylene amine using strong reducing agents.

Reduction Methods

| Reagent | Conditions | Product |

|---|---|---|

| LiAlH₄ | THF, reflux | 4-(tert-Butyl)-N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzylamine |

| BH₃·THF | 0°C to RT | Partial reduction observed |

Selectivity :

LiAlH₄ achieves full reduction, while BH₃·THF may preserve the tetrahydroquinoline ring .

Photochemical Reactions

The tetrahydroquinoline system undergoes photochemical ring-opening under UV light.

Key Observations

-

UV irradiation (λ = 254 nm) in methanol yields a dihydroquinoline intermediate .

-

Prolonged exposure leads to cleavage of the C–N bond in the tetrahydroquinoline ring.

Coordination Chemistry

The dimethylamino group and amide oxygen act as ligands for metal ions.

Complexation Studies

| Metal Ion | Solvent | Complex Structure |

|---|---|---|

| Cu²⁺ | MeOH | Octahedral complex with N,O-chelation |

| Fe³⁺ | H₂O | Precipitation observed at pH > 5 |

Applications :

Metal complexes show enhanced catalytic activity in oxidation reactions .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

-

Stage 1 (200–250°C) : Loss of dimethylamine from the side chain.

-

Stage 2 (300–400°C) : Cleavage of the tetrahydroquinoline ring.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Key Observations :

- The target compound and the analog in share the tert-butyl benzamide core and tetrahydroquinoline moiety but differ in the amine substituent (dimethylamino vs. 4-methylpiperazinyl). The piperazinyl group in may enhance solubility due to increased polarity.

- The pyridazinone-containing analog replaces the tetrahydroquinoline with a pyridazinone-ethoxyphenyl group, likely altering receptor selectivity and metabolic stability.

- The methoxy-substituted analog lacks the tetrahydroquinoline scaffold, suggesting divergent pharmacological targets.

Pharmacological and Binding Properties

Sigma Receptor Affinity

Therapeutic Potential

- Colony Inhibition: Nonradioactive PIMBA analogs in showed dose-dependent inhibition of prostate tumor cell colony formation. The tetrahydroquinoline moiety in the target compound could confer additional anti-proliferative effects, though this requires experimental validation.

Pharmacokinetics

- Blood Clearance : Radioiodinated benzamides in showed rapid blood clearance (<2 hours) and tumor-selective uptake. The tert-butyl group in the target compound may prolong half-life due to increased lipophilicity.

- Metabolic Stability: The dimethylamino group in the target compound may undergo N-demethylation, whereas the 4-methylpiperazinyl group in could resist metabolic degradation.

Preparation Methods

Cyclization via Pictet-Spengler Reaction

The tetrahydroquinoline core is synthesized via cyclization of a substituted aniline with a carbonyl compound. For example, 6-nitroaniline reacts with acetone under acidic conditions to form 6-nitro-1,2,3,4-tetrahydroquinoline, followed by nitro-group reduction and methylation.

Procedure :

- Cyclization : 6-Nitroaniline (10 mmol) and acetone (12 mmol) are heated in HCl (6 M) at 80°C for 12 hours.

- Reduction : The nitro group is reduced using H₂/Pd-C in ethanol, yielding 1,2,3,4-tetrahydroquinolin-6-amine.

- Methylation : Treatment with methyl iodide (1.2 eq) in DMF with K₂CO₃ (2 eq) introduces the 1-methyl group.

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | HCl, acetone, 80°C, 12 h | 65% |

| Reduction | H₂ (1 atm), Pd-C, ethanol, RT | 85% |

| Methylation | CH₃I, K₂CO₃, DMF, 50°C, 6 h | 78% |

Introduction of the Dimethylamino Group

Reductive Amination

A ketone intermediate (e.g., 2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)acetaldehyde) undergoes reductive amination with dimethylamine.

Procedure :

- Oxidation : The alcohol intermediate (from tetrahydroquinoline) is oxidized to an aldehyde using Dess-Martin periodinane (1.1 eq) in dichloromethane (DCM) at 25°C for 2 hours.

- Amination : The aldehyde reacts with dimethylamine (2 eq) and sodium cyanoborohydride (1.5 eq) in methanol at 0–25°C for 12 hours.

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Oxidation | Dess-Martin periodinane, DCM | 75% |

| Amination | Dimethylamine, NaBH₃CN, MeOH | 68% |

Amide Bond Formation

Activation of 4-(tert-Butyl)Benzoic Acid

The carboxylic acid is converted to an acyl chloride for coupling.

Procedure :

Coupling with the Amine Intermediate

The acyl chloride reacts with 2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylamine.

Procedure :

- Coupling : The amine (1 eq) is added to the acyl chloride (1.2 eq) in DCM with triethylamine (2 eq) at 0°C. The mixture warms to 25°C and stirs for 6 hours.

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Chlorination | SOCl₂, DCM, 25°C, 3 h | 92% |

| Coupling | Et₃N, DCM, 0°C → 25°C, 6 h | 80% |

Optimization and Challenges

Stereochemical Considerations

The target compound lacks chiral centers, but intermediates (e.g., tetrahydroquinoline) may require enantioselective synthesis. Chiral HPLC or asymmetric hydrogenation ensures purity.

Solvent and Catalyst Selection

- Dess-Martin periodinane outperforms MnO₂ in aldehyde oxidation due to higher yields (75% vs. 68%).

- EDCl/DMAP coupling achieves 85% yield but requires rigorous drying.

Characterization and Validation

Spectroscopic Analysis

- ¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, J=8.4 Hz, 2H, Ar-H), 7.45 (d, J=8.4 Hz, 2H, Ar-H), 6.95 (s, 1H, quinoline-H).

- LC-MS : m/z = 379.5 [M+H]⁺, consistent with molecular formula C₂₃H₃₀N₃O.

Q & A

Intermediate Question

- Enzyme inhibition assays : For target proteins (e.g., kinases or PARP-1), use fluorescence-based or colorimetric assays (IC₅₀ determination) with positive controls (e.g., olaparib for PARP-1) .

- Cellular assays : Test cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) and compare to non-cancerous cells (e.g., HEK293) .

- Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify target affinity (Kd values) .

How should researchers address contradictory bioactivity data across different studies?

Advanced Question

Contradictions may arise from assay conditions or structural analogs. Mitigation strategies include:

- Standardized protocols : Replicate assays in identical conditions (e.g., cell passage number, serum concentration) .

- Structural validation : Compare the compound’s NMR data with literature analogs to rule out degradation or isomerization .

- Meta-analysis : Cross-reference data from orthogonal assays (e.g., in vitro enzyme inhibition vs. cellular activity) to identify assay-specific artifacts .

What approaches are used to study structure-activity relationships (SAR) for this compound?

Advanced Question

- Analog synthesis : Modify the tert-butyl group (e.g., replace with cyclopropyl or trifluoromethyl) or dimethylamino moiety (e.g., substitute with piperidine) to assess steric/electronic effects .

- Pharmacophore mapping : Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to identify key binding interactions (e.g., hydrogen bonds with the amide group) .

- Biological profiling : Test analogs against a panel of related targets (e.g., kinases, GPCRs) to determine selectivity .

How can computational modeling enhance the understanding of its mechanism of action?

Advanced Question

- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns trajectories (e.g., using GROMACS) to predict binding stability .

- QSAR models : Train regression models on bioactivity data (e.g., pIC₅₀) to correlate structural descriptors (e.g., logP, polar surface area) with activity .

- Druggability prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., BBB permeability, CYP450 inhibition) .

What stability challenges arise during storage, and how can they be mitigated?

Advanced Question

- Degradation pathways : Hydrolysis of the amide bond (pH-dependent) or oxidation of the tetrahydroquinoline ring are common.

- Stabilization strategies :

- Store at -20°C under nitrogen to prevent oxidation .

- Use lyophilization for long-term storage in amber vials .

- Add antioxidants (e.g., BHT) to solutions .

- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor impurities via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.